molecular formula C16H19ClN4O B6448917 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine CAS No. 2640961-53-9

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine

Cat. No.: B6448917
CAS No.: 2640961-53-9
M. Wt: 318.80 g/mol
InChI Key: BDBWFFFSVSJPLZ-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine is a complex organic compound featuring a pyrazine ring substituted with a piperidine moiety linked to a chloropyridine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable alcohol to form the 3-chloropyridin-4-yl ether.

    Piperidine Derivative Synthesis: The piperidine ring is functionalized with a methyl group and an appropriate leaving group to facilitate the subsequent nucleophilic substitution.

    Coupling Reaction: The chloropyridine ether is then reacted with the piperidine derivative under basic conditions to form the desired ether linkage.

    Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, typically through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-8-19-10-16(20-12)21-6-3-13(4-7-21)11-22-15-2-5-18-9-14(15)17/h2,5,8-10,13H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBWFFFSVSJPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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